6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]hexanamide -

6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]hexanamide

Catalog Number: EVT-4981341
CAS Number:
Molecular Formula: C21H19F3N2O3
Molecular Weight: 404.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N′-[(4-ethoxyphenyl)methylidene]benzohydrazide (6P)

Compound Description: This lipophilic derivative of thalidomide has demonstrated immunomodulatory and anti-inflammatory effects. [] Studies revealed that 6P interacts with bovine serum albumin (BSA) through static quenching, forming a complex at site II (sub-domain IIIA) of BSA. [] The binding was found to be spontaneous, enthalpy-driven, and involved van der Waals forces and hydrogen bonding. [] 6P also exhibited potent anti-inflammatory activity in a carrageenan-induced lung inflammation model, reducing pro-inflammatory cytokines and increasing anti-inflammatory mediators. []

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

Compound Description: CPPHA is a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. [, ] It acts at a novel allosteric site distinct from the MPEP (2-methyl-6-(phenylethynyl)pyridine) binding site, potentiating mGluR responses. [, ] CPPHA has shown differential effects on different signaling pathways in cortical astrocytes, potentiating calcium transients similarly to other PAMs but exhibiting unique effects on ERK1/2 phosphorylation. []

5[(1,3 dioxo-1,3 dihydro-2H-isoindol-2-yl)methyl]-2-hydroxy benzoic acid and its Metal Complexes

Compound Description: This ligand and its Cu+2, Co+2, Ni+2, Zn+2, and Mn+2 complexes exhibit antimicrobial activity, particularly against plant pathogens. [] Copper complexes showed the highest fungicidal activity. []

(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl Nitrate (C1)

Compound Description: C1, a phthalimide derivative incorporating a nitrate ester subunit, displayed anti-sickling activity and was evaluated for potential genotoxicity. [, ] While showing mutagenic potential in vitro, it was non-genotoxic in vivo at therapeutic doses. [, ]

(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl Nitrate (C2)

Compound Description: Similar to C1, C2 is a phthalimide derivative with a nitrate ester subunit and was assessed for anti-sickling activity and genotoxicity. [, ] It also showed mutagenic potential in vitro, but was non-genotoxic in vivo at therapeutic doses. [, ]

3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzyl Nitrate (C3)

Compound Description: C3, another phthalimide derivative containing a nitrate ester, demonstrated anti-sickling activity and was evaluated for genotoxicity. [, ] It also displayed mutagenic potential in vitro but was non-genotoxic in vivo at therapeutic doses. [, ]

Relevance: C3, along with C1 and C2, belongs to a series of phthalimide derivatives designed for treating sickle cell disease symptoms. [, ] These compounds highlight the importance of the nitrate ester subunit for anti-sickling activity. The benzyl linker in C3, significantly longer than the methyl and ethyl linkers in C1 and C2, demonstrates the wide range of linker lengths that can be incorporated in phthalimide derivatives. This compound further underscores the structural variations possible around the core phthalimide moiety compared to "6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]hexanamide".

4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hydroxy-benzenesulfonamide (C4)

Compound Description: C4 is a phthalimide derivative incorporating a N-hydroxy-benzenesulfonamide group. It showed anti-sickling activity and was assessed for genotoxicity. [, ] It was non-mutagenic both in vitro and in vivo. [, ]

4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzyl Nitrate (C5)

Compound Description: Similar to other compounds in the series, C5 is a phthalimide derivative with a nitrate ester subunit and was evaluated for anti-sickling activity and genotoxicity. [, ] It exhibited mutagenic potential in vitro but was non-genotoxic in vivo at therapeutic doses. [, ]

2-[4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethyl Nitrate (C6)

Compound Description: C6, another phthalimide derivative incorporating a nitrate ester, demonstrated anti-sickling activity and was tested for genotoxicity. [, ] It showed mutagenic potential in vitro but was non-genotoxic in vivo at therapeutic doses. [, ]

4-(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-butyryl N-(substituted phenyl) amides (3a-I)

Compound Description: This series of bromophthalimidobutyryl amide derivatives were synthesized and evaluated for anticonvulsant activity and neurotoxicity. [] Several compounds showed promising anticonvulsant activity in the maximal electroshock seizure (MES) test, with some exhibiting lower neurotoxicity than others. []

Properties

Product Name

6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]hexanamide

IUPAC Name

6-(1,3-dioxoisoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]hexanamide

Molecular Formula

C21H19F3N2O3

Molecular Weight

404.4 g/mol

InChI

InChI=1S/C21H19F3N2O3/c22-21(23,24)16-10-5-6-11-17(16)25-18(27)12-2-1-7-13-26-19(28)14-8-3-4-9-15(14)20(26)29/h3-6,8-11H,1-2,7,12-13H2,(H,25,27)

InChI Key

CQHWGHYDJODUSD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)NC3=CC=CC=C3C(F)(F)F

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)NC3=CC=CC=C3C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.